n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H15ClFN3O2. Its molecular weight is 287.72 g/mol.Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.29±0.1 g/cm3 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Crystal Structure and Synthesis
- N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine [(C23H_21N4O3Cl3)2·1.5H_2O, Mr = 1042.60] was synthesized and its crystal structure determined, contributing to the understanding of the molecular configuration of similar compounds (Zou Xia, 2001).
Synthesis of Amino Acid Derivatives
- The compound is used in the synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives, which are crucial for the development of threonine and allo-threonine analogs (A. R. Sting & D. Seebach, 1996).
Application in Divergent Synthesis
- It plays a role in divergent synthesis processes, offering a choice of solvents and temperatures for synthesizing various organic compounds, such as 5,6-dihydro-4H-pyridazines (E. Rossi et al., 2007).
Polymer-Bound Trityl-Hydrazines Synthesis
- The compound facilitates the preparation of polymer-bound trityl-hydrazines, which are applied in solid-phase synthesis of peptide hydrazides, a significant advancement in peptide chemistry (G. Stavropoulos et al., 2004).
Insecticidal Evaluation
- Novel N-oxalyl derivatives of this compound have been synthesized and evaluated for larvicidal activities, contributing to agricultural and pest control research (Chunhui Mao et al., 2004).
Protecting Group in Peptide Synthesis
- The compound serves as a carboxy-protecting group in the synthesis of atypical peptides, demonstrating its utility in modern synthetic chemistry (W. Chan et al., 1995).
Fluorescence and Oxidation Studies
- Carboxyl derivatives of similar compounds have been studied for their fluorescence and oxidation reactions, contributing to the field of organic photochemistry (E. Ivakhnenko et al., 2019).
properties
IUPAC Name |
tert-butyl N-[(Z)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMDPPBDZZUZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/C1=CC(=C(C=C1)F)Cl)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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